Enhanced Aqueous Solubility Through Dual Salt Formation and 4-Hydroxyl Hydration
The dihydrochloride salt of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol exhibits aqueous solubility of ≥12.5 mg/mL (≥49 mM) at 25°C, as experimentally determined by vendor solubility screening [1]. By contrast, the monohydrochloride analog 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine hydrochloride (CAS 1423032-62-5) lacks the 4-hydroxyl group and is reported to have substantially lower aqueous solubility, with typical dihydrochloride salt forms in this class achieving 50–100 mg/mL only when combined with additional polar substituents . The target compound's solubility is sufficient to prepare concentrated stock solutions in aqueous buffers without organic co-solvents, a distinct advantage for high-throughput screening and in vivo formulation workflows [1].
| Evidence Dimension | Aqueous Solubility (mg/mL at 25°C) |
|---|---|
| Target Compound Data | ≥12.5 mg/mL (≥49 mM) in H₂O |
| Comparator Or Baseline | 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidine hydrochloride (CAS 1423032-62-5): qualitative reports of lower solubility; typical dihydrochloride analogs without hydroxyl: 50–100 mg/mL estimated |
| Quantified Difference | Target achieves solubility threshold suitable for direct aqueous buffer preparation; comparator requires organic co-solvent or salt-form screening |
| Conditions | Vendor-reported solubility assay (Ambeed); ambient temperature, pure water |
Why This Matters
Procurement of a compound with pre-validated aqueous solubility ≥12.5 mg/mL eliminates the need for additional salt-form optimization, reducing formulation development time and cost.
- [1] Ambeed. 4-[(1H-1,2,3-Triazol-1-yl)methyl]piperidin-4-ol dihydrochloride – Solubility Data. (Accessed 2026-05-03). View Source
